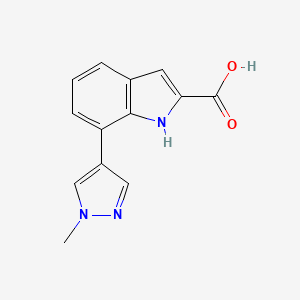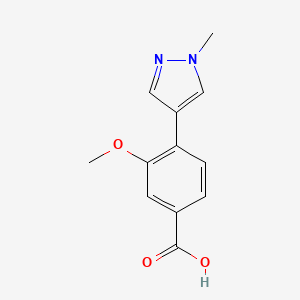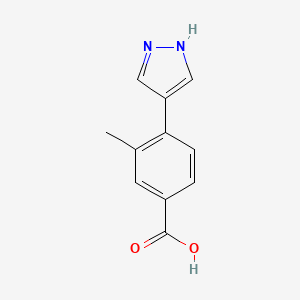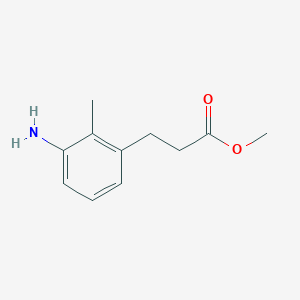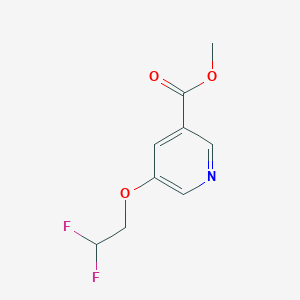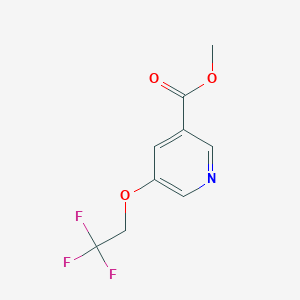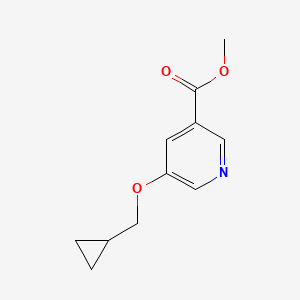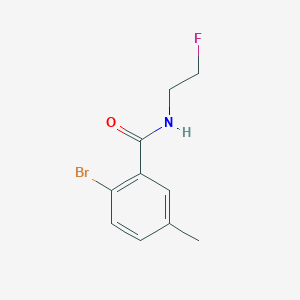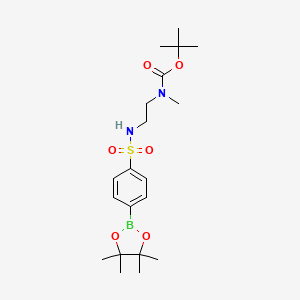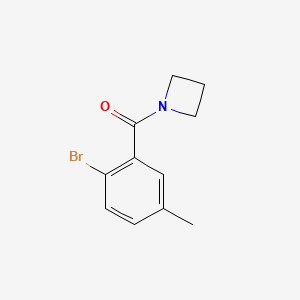
1-(2-Bromo-5-methylbenzoyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-methylbenzoyl)azetidine is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 2-bromo-5-methylbenzoyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 1-(2-Bromo-5-methylbenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-methylbenzoic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Product Formation: The final step involves the acylation of the azetidine ring with 2-bromo-5-methylbenzoic acid under suitable reaction conditions.
Industrial production methods often employ microwave irradiation and solid support techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2-Bromo-5-methylbenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered by various reagents.
Common reagents used in these reactions include silver salts, dimethylsulfoxonium methylide, and other nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-methylbenzoyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methylbenzoyl)azetidine involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological and chemical entities. The bromine and methylbenzoyl groups further modulate its reactivity and specificity .
Comparison with Similar Compounds
1-(2-Bromo-5-methylbenzoyl)azetidine can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
1-Azetidinylmethanol: Used in the synthesis of pharmaceuticals and agrochemicals.
N-Boc-azetidine: Commonly used as a protecting group in organic synthesis
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYAJHKJAAEWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

